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Abstract
GS-443902, the active triphosphate form of the antiviral prodrug remdesivir (GS-5734) and its

parent nucleoside GS-441524, is a potent inhibitor of viral RNA-dependent RNA polymerase

(RdRp). This technical guide provides an in-depth overview of the discovery, synthesis, and

preclinical evaluation of GS-443902 trisodium. It includes a summary of its antiviral activity,

pharmacokinetic properties, and detailed experimental protocols for its synthesis and

evaluation. Visualizations of key pathways and workflows are provided to facilitate a deeper

understanding of this critical antiviral agent.

Introduction
GS-443902 is a C-nucleoside triphosphate analog that acts as a competitive inhibitor and

delayed chain terminator of viral RNA-dependent RNA polymerases.[1] It is the intracellular

active metabolite of the prodrug remdesivir, which has demonstrated broad-spectrum activity

against a range of RNA viruses, including Coronaviridae and Filoviridae.[2][3] The conversion

of remdesivir to GS-443902 is a critical step for its antiviral efficacy. This process involves

intracellular metabolic activation, bypassing the need for the initial and often rate-limiting

phosphorylation of the parent nucleoside, GS-441524.[4][5] The trisodium salt of GS-443902 is

a more stable form of the active compound, suitable for research and analytical purposes.[6]
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Chemical and Physical Properties
A summary of the key chemical and physical properties of GS-443902 and its trisodium salt is

presented in Table 1.

Property GS-443902 GS-443902 Trisodium

IUPAC Name

2-C-(4-Aminopyrrolo[2,1-f][6][7]

[8]triazin-7-yl)-2,5-anhydro-D-

altrononitrile 6-triphosphate

2-C-(4-Aminopyrrolo[2,1-f][6][7]

[8]triazin-7-yl)-2,5-anhydro-D-

altrononitrile 6-triphosphate

trisodium

Other Names

GS-441524 triphosphate,

Remdesivir triphosphate

metabolite

GS-441524 triphosphate

trisodium, Remdesivir

metabolite trisodium

CAS Number 1355149-45-9 1355050-21-3

Molecular Formula C₁₂H₁₆N₅O₁₃P₃ C₁₂H₁₃N₅Na₃O₁₃P₃

Molecular Weight 531.21 g/mol 597.15 g/mol

Appearance Solid Lyophilized solid

Storage
-20°C, protect from light, store

under argon

-20°C, sealed storage, away

from moisture and light

Synthesis of GS-443902 Trisodium
While a specific, detailed, step-by-step synthesis protocol for GS-443902 trisodium from GS-

441524 is not extensively detailed in publicly available literature from its primary developer,

Gilead Sciences, a plausible and commonly employed synthetic route for nucleoside

triphosphates involves the phosphorylation of the parent nucleoside. Two established methods

for this transformation are the Yoshikawa and Ludwig-Eckstein methods.[6][7][8][9] Below is a

generalized protocol based on these established chemical principles.

General Experimental Protocol for Nucleoside
Triphosphorylation
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This protocol describes a general method for the synthesis of nucleoside triphosphates, which

can be adapted for the synthesis of GS-443902 from GS-441524.

3.1.1. Materials and Reagents

GS-441524 (parent nucleoside)

Phosphorus oxychloride (POCl₃) or Salicyl phosphorochloridite

Pyrophosphate (as a tributylammonium salt)

Anhydrous pyridine

Anhydrous dioxane

Trialkylphosphate (e.g., trimethyl phosphate)

Iodine

Appropriate protecting groups for hydroxyl functions (if necessary)

Deionized water

Ammonium bicarbonate solution

Ion-exchange resin (e.g., DEAE-Sephadex or a strong anion exchanger)

Reverse-phase chromatography column and solvents

3.1.2. Synthetic Procedure (Conceptual)

A conceptual workflow for the synthesis is presented below.

Synthesis of GS-443902 Trisodium

GS-441524 Protection of Ribose Hydroxyls (Optional) Phosphorylation at 5'-OH
(e.g., Yoshikawa or Ludwig-Eckstein Method) Formation of Cyclic Triphosphate Intermediate Hydrolysis of Cyclic Intermediate Deprotection Purification by Ion-Exchange and/or

Reverse-Phase Chromatography Conversion to Trisodium Salt GS-443902 Trisodium
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Click to download full resolution via product page

Conceptual workflow for the synthesis of GS-443902 trisodium.

Step 1: Protection (Optional) Depending on the chosen phosphorylation method, the 2' and 3'-

hydroxyl groups of the ribose moiety of GS-441524 may need to be protected to ensure

regioselective phosphorylation at the 5'-hydroxyl group.

Step 2: Phosphorylation

Yoshikawa Method: The unprotected or partially protected GS-441524 is reacted with an

excess of phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. This forms a

reactive phosphorodichloridate intermediate at the 5'-position.[7][9]

Ludwig-Eckstein Method: The suitably protected GS-441524 is reacted with salicyl

phosphorochloridite to form an activated phosphite intermediate.[6][8]

Step 3: Reaction with Pyrophosphate The activated intermediate from Step 2 is reacted in situ

with a pyrophosphate salt (e.g., tributylammonium pyrophosphate) to form a cyclic triphosphate

intermediate.[6][7]

Step 4: Oxidation and Hydrolysis

For the Ludwig-Eckstein method, the cyclic phosphite is oxidized (e.g., with iodine) to the

corresponding phosphate.[6]

The cyclic triphosphate intermediate is then hydrolyzed under controlled conditions to yield

the linear triphosphate, GS-443902.

Step 5: Deprotection If protecting groups were used, they are removed under appropriate

conditions.

Step 6: Purification The crude GS-443902 is purified using ion-exchange chromatography (e.g.,

on a DEAE-Sephadex column with a gradient of ammonium bicarbonate) followed by reverse-

phase HPLC to remove unreacted starting materials, byproducts, and inorganic phosphates.

[10]
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Step 7: Conversion to Trisodium Salt The purified GS-443902 (often as an ammonium salt after

ion-exchange chromatography) can be converted to the trisodium salt by passing it through a

cation-exchange resin in the Na⁺ form or by precipitation from a solution containing a sodium

salt. The final product is typically lyophilized to obtain a stable solid.

Mechanism of Action and Antiviral Activity
GS-443902 acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). As

an analog of adenosine triphosphate (ATP), it is incorporated into the nascent viral RNA chain.

[11] Following incorporation, it causes delayed chain termination, thereby halting viral

replication.[12]
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Mechanism of Action of GS-443902

GS-443902
(ATP Analog)

Incorporation into
Nascent RNA

Endogenous ATP Viral RNA-dependent
RNA Polymerase (RdRp) Viral RNA Template

Nascent Viral RNA

Delayed Chain Termination

Inhibition of Viral
Replication

Click to download full resolution via product page

Mechanism of action of GS-443902.

In Vitro Antiviral Activity
The in vitro inhibitory activity of GS-443902 against various viral RdRps is summarized in Table

2.
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Virus Target Enzyme IC₅₀ (µM) Reference(s)

Respiratory Syncytial

Virus (RSV)
RdRp 1.1 [6][13]

Hepatitis C Virus

(HCV)
RdRp 5.0 [6][13]

Pharmacokinetics
GS-443902 is formed intracellularly from its precursors, remdesivir (GS-5734) and GS-441524.

The prodrug approach with remdesivir is designed to enhance the intracellular delivery and

subsequent phosphorylation to the active triphosphate form.

Intracellular Formation of GS-443902
The intracellular concentrations of GS-443902 vary depending on the cell type and the

precursor compound used. Table 3 summarizes the formation of GS-443902 in different cell

lines after incubation with remdesivir.

Cell Line Incubation Time (h)
Cmax (pmol/million
cells)

Reference(s)

Macrophages 2, 24, 48, 72 300 [1][6][13]

HMVEC 2, 24, 48, 72 110 [1][6][13]

HeLa 2, 24, 48, 72 90 [1][6][13]

In Vivo Pharmacokinetics
In vivo studies in rhesus monkeys have shown that after intravenous administration of

remdesivir, GS-443902 is the predominant metabolite in peripheral blood mononuclear cells

(PBMCs) and exhibits a persistent intracellular presence.
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Species
Precursor
Administere
d

Dose
Tissue/Cell
Type

t₁/₂ (h)
Reference(s
)

Rhesus

Monkeys

Remdesivir

(GS-5734)

10 mg/kg

(i.v.)
PBMCs 14 [1][6][13]

Experimental Protocols
In Vitro RdRp Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for assessing the inhibitory activity of GS-443902

against a viral RdRp using a fluorescence-based assay.[14][15][16]

6.1.1. Materials and Reagents

Purified recombinant viral RdRp

Self-priming RNA template or a primer/template RNA duplex

GS-443902 trisodium

ATP, GTP, CTP, UTP solutions

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01%

Triton X-100)

RNase inhibitor

dsRNA-specific fluorescent dye (e.g., SYTO™ 9 or a similar intercalating dye)

Quench buffer (e.g., EDTA-containing buffer)

96-well black, flat-bottom microplates

Fluorescence plate reader

6.1.2. Assay Procedure
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Prepare serial dilutions of GS-443902 trisodium in the reaction buffer.

In a 96-well plate, add the reaction buffer, RNase inhibitor, and the RNA template/primer.

Add the diluted GS-443902 or vehicle control to the appropriate wells.

Initiate the reaction by adding the viral RdRp and the mixture of natural NTPs.

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period

(e.g., 60 minutes).

Stop the reaction by adding the quench buffer.

Add the dsRNA-specific fluorescent dye.

Incubate in the dark for a short period (e.g., 5-10 minutes).

Measure the fluorescence intensity using a plate reader with appropriate excitation and

emission wavelengths.

Calculate the percent inhibition for each concentration of GS-443902 and determine the IC₅₀

value by fitting the data to a dose-response curve.
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RdRp Inhibition Assay Workflow

Prepare Reagents:
- RdRp Enzyme

- RNA Template/Primer
- NTPs

- GS-443902 dilutions

Set up Reaction in 96-well Plate:
Buffer, RNA, RNase Inhibitor,

GS-443902/Vehicle

Initiate Reaction:
Add RdRp and NTPs

Incubate at Optimal Temperature

Stop Reaction with Quench Buffer

Add dsRNA Fluorescent Dye

Measure Fluorescence

Calculate % Inhibition and IC₅₀
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Workflow for a fluorescence-based RdRp inhibition assay.
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In Vitro Antiviral Activity Assay (Plaque Reduction
Assay)
This protocol outlines a plaque reduction assay to determine the antiviral efficacy of GS-

443902 against a specific virus in cell culture.[3][17][18][19]

6.2.1. Materials and Reagents

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

Virus stock of known titer

GS-443902 trisodium

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

Overlay medium (e.g., medium with carboxymethylcellulose or agarose)

Crystal violet staining solution

Formaldehyde

Phosphate-buffered saline (PBS)

6- or 12-well cell culture plates

6.2.2. Assay Procedure

Seed the host cells in culture plates and grow until a confluent monolayer is formed.

Prepare serial dilutions of GS-443902 in serum-free medium.

Remove the growth medium from the cell monolayers and wash with PBS.

Pre-incubate the cells with the different concentrations of GS-443902 for a defined period

(e.g., 1-2 hours).
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Infect the cells with a predetermined amount of virus (to yield a countable number of

plaques).

After a viral adsorption period, remove the inoculum and wash the cells.

Add the overlay medium containing the corresponding concentrations of GS-443902.

Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on

the virus).

Fix the cells with formaldehyde.

Stain the cells with crystal violet.

Wash the plates and allow them to dry.

Count the number of plaques in each well.

Calculate the percentage of plaque reduction compared to the virus control and determine

the EC₅₀ value.

In Vivo Efficacy Study in an Animal Model
This section provides a general framework for evaluating the in vivo efficacy of GS-443902

(administered as a precursor like remdesivir or a suitable formulation of GS-441524) in an

appropriate animal model of viral infection (e.g., mouse, hamster, or non-human primate model

for SARS-CoV-2).[20][21][22][23]

6.3.1. Study Design

Animals: Select a relevant animal model for the virus of interest.

Groups:

Vehicle control (infected, untreated)

Treatment group(s) (infected, treated with different doses of the test compound)

(Optional) Uninfected control
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Infection: Infect the animals with a standardized dose of the virus via a relevant route (e.g.,

intranasal for respiratory viruses).

Treatment: Administer the test compound at specified doses and schedules (e.g., once or

twice daily) starting at a defined time point relative to infection (prophylactic or therapeutic).

Monitoring: Monitor the animals for clinical signs of disease (e.g., weight loss, morbidity,

mortality).

Endpoints: At predetermined time points, euthanize subsets of animals and collect tissues

(e.g., lungs, spleen) for virological and pathological analysis.

6.3.2. Outcome Measures

Viral Load: Quantify viral titers in tissues by plaque assay or viral RNA levels by RT-qPCR.

Pathology: Assess tissue damage and inflammation through histopathological examination.

Clinical Score: Record and score clinical signs of illness.

Survival: Monitor and record survival rates over the course of the study.

6.3.3. Data Analysis Compare the outcome measures between the treatment and vehicle

control groups to determine the efficacy of the antiviral treatment.

Conclusion
GS-443902 trisodium is a critical tool for research into the mechanism of action of remdesivir

and for the development of novel antiviral agents targeting viral RdRp. This guide provides a

comprehensive overview of its discovery, synthesis, and preclinical evaluation, along with

detailed methodologies to aid researchers in this field. The data presented underscore the

potent antiviral activity of GS-443902 and provide a basis for further investigation and

development of next-generation nucleoside analog inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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